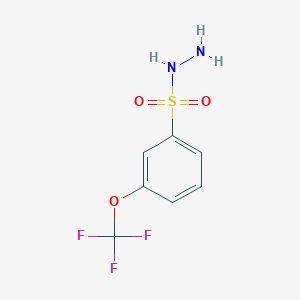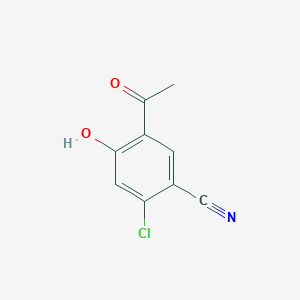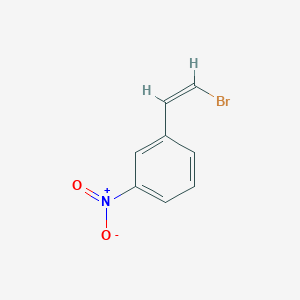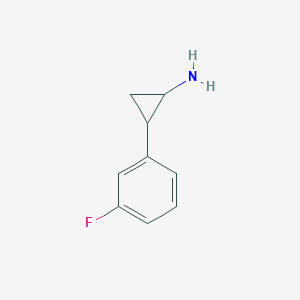
2-Bromo-N-butyl-4-nitroaniline
Overview
Description
2-Bromo-N-butyl-4-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a nitro group at the 4-position, and a butyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and proteins within the body .
Mode of Action
It’s known that nitroaniline compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The sequence of these reactions is crucial for the final product .
Biochemical Pathways
The compound’s nitro group is known to play a significant role in its biochemical interactions .
Pharmacokinetics
Safety data sheets (sds) for similar compounds can provide some insights into potential pharmacokinetic properties .
Result of Action
It’s known that nitroaniline compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-butyl-4-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Preparation Methods
The synthesis of 2-Bromo-N-butyl-4-nitroaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Nitration: Aniline is first nitrated to introduce the nitro group at the 4-position. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the 2-position. Bromination can be achieved using bromine or a bromine source like N-bromosuccinimide (NBS).
Alkylation: Finally, the nitro-bromoaniline is alkylated with butyl bromide in the presence of a base such as potassium carbonate to attach the butyl group to the nitrogen atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-N-butyl-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Oxidation: The compound can undergo oxidation reactions, although these are less common. The butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-N-butyl-4-aminoaniline.
Scientific Research Applications
2-Bromo-N-butyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-butyl-4-nitroaniline include:
2-Bromo-4-nitroaniline: Lacks the butyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
4-Bromo-2-nitroaniline: The positions of the bromine and nitro groups are reversed, which can significantly affect the compound’s chemical behavior and applications.
2,6-Dibromo-4-nitroaniline:
These comparisons highlight the unique structural features of this compound, particularly the presence of the butyl group, which can impact its solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-N-butyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIBMSIJFKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)





